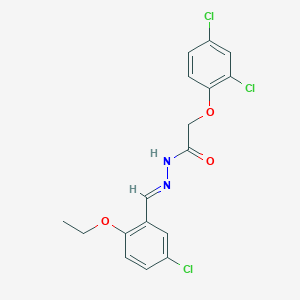![molecular formula C21H21ClN4O4S B298261 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B298261.png)
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, also known as CQS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CQS is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in the target organisms. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and ultimately the death of the parasite. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.
Biochemical and physiological effects:
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic pathways. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to disrupt the normal metabolism of the parasite, leading to its death. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to disrupt the biosynthesis of mycolic acids, leading to the disruption of the bacterial cell wall and ultimately the death of the bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potent activity against a range of target organisms. This makes it an attractive candidate for further research in the treatment of various diseases. However, one of the limitations of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potential toxicity to normal cells and tissues. Further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide to minimize its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. One area of research is the development of new derivatives of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide that exhibit improved activity and reduced toxicity. Another area of research is the identification of new target organisms for N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, particularly in the field of infectious diseases. Finally, further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide involves the reaction of 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is then reacted with 3-methylbenzenesulfonyl chloride to give the final product, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. In cancer research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. In malaria research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. In tuberculosis research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propiedades
Nombre del producto |
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide |
|---|---|
Fórmula molecular |
C21H21ClN4O4S |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(3-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-14-5-4-6-17(9-14)26(31(3,28)29)13-20(27)25-23-12-16-10-15-7-8-18(30-2)11-19(15)24-21(16)22/h4-12H,13H2,1-3H3,(H,25,27)/b23-12+ |
Clave InChI |
YJUIAPDBEOQTNI-FSJBWODESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298201.png)